2-(3,5-Dimethylpyrazol-1-yl)quinazolin-4-ol
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one, AldrichCPR is a heterocyclic compound that features a quinazolinone core structure substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one typically involves the condensation of 3,5-dimethylpyrazole with a quinazolinone derivative. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and pyrazole derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives: These compounds share the same core structure but differ in the substituents on the pyrazole or quinazolinone rings.
Quinazolinone derivatives: Compounds with variations in the quinazolinone core, often with different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various substituents.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with a pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)13-14-11-6-4-3-5-10(11)12(18)15-13/h3-7H,1-2H3,(H,14,15,18) |
InChI Key |
BPUGGJBTONTZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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